molecular formula C7H10BrN5O B13310459 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B13310459
M. Wt: 260.09 g/mol
InChI Key: KJQKEOPWIGFXLB-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with N-cyclopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide include other triazole derivatives with different substituents. Examples include:

  • 3-Amino-5-bromo-1H-1,2,4-triazole
  • N-cyclopropylacetamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10BrN5O

Molecular Weight

260.09 g/mol

IUPAC Name

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-5(14)10-4-1-2-4/h4H,1-3H2,(H2,9,12)(H,10,14)

InChI Key

KJQKEOPWIGFXLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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